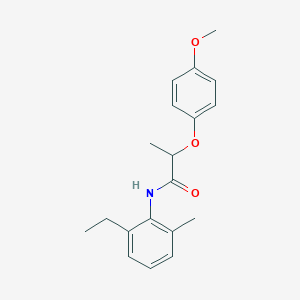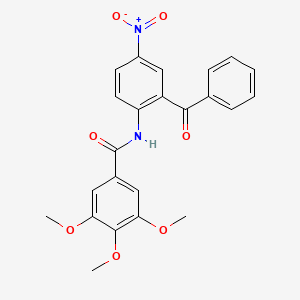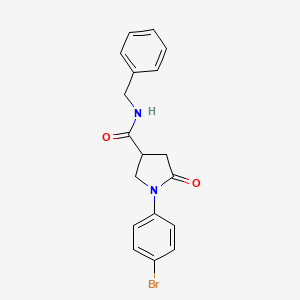
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as EMD-386088, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMD-386088 is a selective antagonist of the dopamine D1 receptor, which is a key player in the regulation of several physiological processes, including motor function, reward, and cognition.
Wirkmechanismus
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide acts as a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. The dopamine D1 receptor is involved in the regulation of several physiological processes, including motor function, reward, and cognition. By blocking the dopamine D1 receptor, N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide modulates the activity of the dopamine system, which is dysregulated in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to modulate the activity of the dopamine system, which is involved in several physiological processes, including motor function, reward, and cognition. In animal models, N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to improve motor function and reduce the severity of symptoms in Parkinson's disease. In addition, N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to attenuate the behavioral effects of drugs of abuse, indicating its potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments, including its selectivity for the dopamine D1 receptor, which allows for more precise modulation of the dopamine system. In addition, N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has a high affinity for the dopamine D1 receptor, which allows for lower doses to be used in experiments. However, one limitation of N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide is its relatively short half-life, which may limit its usefulness in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide, including its potential therapeutic applications in several neurological and psychiatric disorders. In addition, further studies are needed to elucidate the mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide and its effects on the dopamine system. Furthermore, the development of more selective and potent dopamine D1 receptor antagonists may lead to the discovery of novel therapeutic agents for the treatment of several neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide involves several steps, including the reaction of 2-ethyl-6-methylphenol with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting product with 2-bromo-2-methylpropionyl bromide. The final product is obtained by the reaction of the intermediate with ammonia in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease. In addition, N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to attenuate the behavioral effects of drugs of abuse, such as cocaine and methamphetamine, indicating its potential as a treatment for addiction.
Eigenschaften
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-15-8-6-7-13(2)18(15)20-19(21)14(3)23-17-11-9-16(22-4)10-12-17/h6-12,14H,5H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKUMBHPLNTMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)OC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5209119.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5209134.png)


![4-[6-(4-bromophenoxy)hexyl]morpholine](/img/structure/B5209161.png)
![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5209163.png)
![4-[2-(ethylthio)-1,3-benzothiazol-6-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5209173.png)
![N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B5209175.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-(phenoxymethyl)-3-isoxazolecarboxamide](/img/structure/B5209183.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5209190.png)
![isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5209191.png)
![10-(2-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5209202.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)